molecular formula C7H4ClF4N B6161279 6-(chloromethyl)-2-fluoro-3-(trifluoromethyl)pyridine CAS No. 1804888-32-1

6-(chloromethyl)-2-fluoro-3-(trifluoromethyl)pyridine

Cat. No.: B6161279
CAS No.: 1804888-32-1
M. Wt: 213.6
InChI Key:
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Description

6-(chloromethyl)-2-fluoro-3-(trifluoromethyl)pyridine is a fluorinated organic compound that belongs to the pyridine family. This compound is characterized by the presence of a chloromethyl group at the 6th position, a fluorine atom at the 2nd position, and a trifluoromethyl group at the 3rd position of the pyridine ring. The incorporation of fluorine atoms into organic molecules often imparts unique physicochemical properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(chloromethyl)-2-fluoro-3-(trifluoromethyl)pyridine can be achieved through several synthetic routes. One common method involves the chlorination of 2-fluoro-3-(trifluoromethyl)pyridine using chloromethylating agents under controlled conditions. The reaction typically requires the use of a suitable solvent, such as dichloromethane, and a catalyst, such as aluminum chloride, to facilitate the chloromethylation process .

Industrial Production Methods

Industrial production of this compound often involves large-scale chloromethylation reactions, where the reaction parameters are optimized for maximum yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-(chloromethyl)-2-fluoro-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like sodium azide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylic acid derivative .

Scientific Research Applications

6-(chloromethyl)-2-fluoro-3-(trifluoromethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(chloromethyl)-2-fluoro-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins or enzymes. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(chloromethyl)-2-fluoro-3-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which confer distinct reactivity and properties. The presence of both a chloromethyl and a trifluoromethyl group makes it a versatile intermediate for various synthetic applications, particularly in the development of pharmaceuticals and agrochemicals .

Properties

CAS No.

1804888-32-1

Molecular Formula

C7H4ClF4N

Molecular Weight

213.6

Purity

95

Origin of Product

United States

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